molecular formula C9H10Cl2FN B2530863 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2445794-74-9

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No.: B2530863
CAS No.: 2445794-74-9
M. Wt: 222.08
InChI Key: UHPZUHRDJSQECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a halogenated tetrahydroquinoline derivative. The compound features a bicyclic scaffold with chlorine and fluorine substituents at positions 5 and 7, respectively, and exists as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-8-4-6(11)5-9-7(8)2-1-3-12-9;/h4-5,12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPZUHRDJSQECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)F)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Tetrahydroquinoline derivatives have been extensively studied for their anticancer properties. A study highlighted the synthesis of various tetrahydroquinoline compounds, including 5-chloro-7-fluoro derivatives, which demonstrated significant cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • H460 (lung carcinoma)
    • DU145 (prostate carcinoma)
    • A-431 (skin carcinoma)
    • HT-29 (colon adenocarcinoma)
    • MCF7 (breast adenocarcinoma)

The lead compound from the study exhibited low micromolar inhibition across these cell lines, indicating its potential as an effective anticancer agent. The structure–activity relationship revealed that modifications at specific positions significantly enhanced antiproliferative effects compared to parent compounds .

Antimicrobial Activity

Fluorinated compounds like 5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride have shown promising results in antimicrobial applications. Fluoroquinolones are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Recent research suggests that derivatives of tetrahydroquinolines can also exhibit antiviral and antifungal properties . This makes them suitable candidates for developing new antibiotics and antifungal agents.

Synthesis and Derivatives

The synthesis of 5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves multi-step organic reactions that include:

  • Formation of Tetrahydroquinoline Core : Utilizing Grignard reagents to introduce aryl groups.
  • Functionalization : Introducing halogens like chlorine and fluorine to enhance biological activity.
  • Dehydration and Reduction Steps : To achieve the desired tetrahydroquinoline structure.

This synthetic versatility allows for the development of a range of derivatives with tailored biological activities .

Case Study 1: Anticancer Screening

In a comprehensive study involving various tetrahydroquinoline derivatives, the compound demonstrated effective growth inhibition in multiple cancer cell lines. The most potent derivative achieved IC50_{50} values of approximately 4.9 μM against lung carcinoma cells and 2.0 μM against skin carcinoma cells .

Case Study 2: Antimicrobial Efficacy

Research into fluoroquinolone derivatives has shown that modifications can lead to enhanced efficacy against resistant bacterial strains. The introduction of the chloro and fluoro substituents in the tetrahydroquinoline framework has been linked to increased potency against both bacterial and fungal pathogens .

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference(s)
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride C₉H₉ClFN·HCl Cl (5), F (7) High electronegativity; potential CNS activity
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride C₉H₉BrFN·HCl Br (7), F (5) Larger halogen (Br) increases steric bulk; research chemical (754 €/50 mg)
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride C₉H₉ClN·HCl Cl (7) Lacks fluorine; higher similarity (0.94) to target compound
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride C₁₀H₁₁F₃N·HCl CF₃ (7) Trifluoromethyl enhances metabolic stability; isoquinoline scaffold
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N CH₃ (6) Non-halogenated; industrial applications (EC 202-083-0)
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline C₁₁H₁₃FN F (6), C₂H₅ (1) Ethyl group may alter pharmacokinetics

Physicochemical and Commercial Properties

  • Bromine in 7-Bromo-5-fluoro-THQ increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and may reduce solubility due to steric hindrance .
  • Price and Availability :
    • Research-grade analogs like 7-Bromo-5-fluoro-THQ HCl are sold at premium prices (754 €/50 mg), reflecting synthetic complexity .
    • 7-Chloro-THQ HCl is more cost-effective due to simpler synthesis and higher commercial availability .

Biological Activity

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C9H9ClFNHClC_9H_9ClFN\cdot HCl and is characterized by the presence of both chloro and fluoro substituents on the tetrahydroquinoline ring. The synthesis typically involves starting materials such as 5-chloro-1,2,3,4-tetrahydroquinoline and fluorinating agents, culminating in the formation of the hydrochloride salt through treatment with hydrochloric acid.

The biological activity of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or receptor interactions, leading to various physiological effects. The precise pathways are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in metabolic pathways.
  • Receptor Modulation : It could bind to receptors involved in neurotransmission or immune responses.

Antimicrobial Properties

Research indicates that compounds related to 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Various derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances the lipophilicity and cellular uptake of these compounds .

Anticancer Activity

Emerging studies suggest potential anticancer properties:

  • Cell Line Studies : Some derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective capabilities:

  • Mechanistic Insights : It may act as a potassium channel opener similar to other known neuroprotective agents like flupirtine . This could help in conditions such as epilepsy or neuropathic pain.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity A study evaluated various quinoline derivatives for their antibacterial efficacy. Compounds with a 5-methyl group showed enhanced potency compared to their hydrogen analogues .
Neuroprotective Properties Research indicated that certain tetrahydroquinoline derivatives could provide neuroprotection by modulating potassium channels .
Cytotoxicity in Cancer Cells In vitro tests revealed that 5-chloro derivatives induced apoptosis in several cancer cell lines .

Comparative Analysis with Similar Compounds

The biological activity of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline can be compared with similar compounds:

CompoundBiological ActivityUnique Features
5-Chloro-1,2,3,4-tetrahydroquinolineModerate antibacterialLacks fluorine substitution
7-Fluoro-1,2,3,4-tetrahydroquinolineAntimicrobialOnly one halogen substitution
5-Fluoro-1,2,3,4-tetrahydroquinolineAnticancer potentialSimilar structure with different halogen

Q & A

Basic Research Question

  • Storage : Desiccate at –20°C in amber vials to prevent light/ moisture degradation.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy of hydrochloride salts.
    Refer to ECHA guidelines for disposal protocols .

How can computational methods guide the optimization of this compound?

Advanced Research Question

  • QSAR Models : Predict bioavailability and toxicity using software like Schrödinger or MOE.
  • MD Simulations : Assess binding kinetics with target proteins over nanosecond timescales.
  • ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.